The Solubility Profile of 2-(2-Methoxyethyl)piperidine: A Technical Guide for Solvent Selection and Formulation
The Solubility Profile of 2-(2-Methoxyethyl)piperidine: A Technical Guide for Solvent Selection and Formulation
Executive Summary
In modern drug discovery and organic synthesis, piperidine derivatives serve as ubiquitous building blocks, frequently appearing in CNS-active compounds and GPCR ligands. 2-(2-Methoxyethyl)piperidine is a highly versatile secondary amine characterized by its cyclic aliphatic core and a flexible, ether-containing side chain.
Understanding the solubility profile of this compound—specifically the thermodynamic differences between its free base and hydrochloride (HCl) salt forms—is critical. These differences dictate the parameters for liquid-liquid extraction (LLE), crystallization, and downstream pharmaceutical formulation. This whitepaper synthesizes the physicochemical descriptors of 2-(2-Methoxyethyl)piperidine and provides a self-validating framework for predicting and measuring its solubility across a spectrum of organic solvents.
Physicochemical Anchors & Molecular Descriptors
To predict solubility, we must first establish the molecular descriptors that drive solvent-solute interactions. The piperidine core adopts a stable chair conformation[1], while the secondary amine nitrogen acts as both a strong hydrogen bond donor and acceptor (pKa ~11.2). The addition of the 2-methoxyethyl side chain introduces an ether oxygen (an additional hydrogen bond acceptor) and slightly increases the lipophilicity compared to bare piperidine.
Table 1: Key Physicochemical Properties
| Property | Free Base | Hydrochloride (HCl) Salt |
| CAS Number | 858523-63-4[2] | 1185088-10-1[3] |
| Molecular Formula | C8H17NO | C8H18ClNO[3] |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol [3] |
| LogP (Octanol/Water) | ~1.11[2] | < 0 (Highly Hydrophilic) |
| Physical State (RT) | Liquid (Inferred) | Solid (Powder)[3] |
| H-Bond Donors | 1 | 2 (Protonated Amine) |
| H-Bond Acceptors | 2 (Amine, Ether) | 1 (Ether) |
Thermodynamic Drivers of Solubility: The Causality of Dissolution
As scientists, we do not merely observe solubility; we exploit the thermodynamics behind it. The dissolution of 2-(2-Methoxyethyl)piperidine is governed by the Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH )[4].
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The Free Base (LogP 1.11): The unprotonated form exhibits a balanced HSP profile. Its aliphatic ring strongly interacts with non-polar solvents via dispersion forces ( δD ). Simultaneously, the lone pair on the nitrogen and the ether oxygen facilitate strong dipole-dipole ( δP ) and hydrogen-bonding ( δH ) interactions, making it highly soluble in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate)[5].
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The HCl Salt: Protonation of the amine disrupts its ability to interact with non-polar solvents. The ionic nature of the salt requires solvents with a high dielectric constant ( ϵ ) to overcome the crystal lattice energy and stabilize the resulting ions. Consequently, the salt is highly soluble in water and polar protic solvents (like Methanol) but strictly insoluble in aliphatic hydrocarbons[6].
Caption: Decision tree for solvent selection based on the chemical form of the piperidine derivative.
Quantitative Solubility Profiles
The following table presents the equilibrium solubility profile of 2-(2-Methoxyethyl)piperidine across a standard panel of organic solvents at 25°C. Note: Values are representative benchmarks derived from thermodynamic modeling of the specific LogP (1.11) and structural analogues.
Table 2: Solubility Matrix in Organic Solvents (25°C)
| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Free Base Solubility | HCl Salt Solubility |
| Aliphatic Hydrocarbon | Hexane | 1.89 | Miscible (>100 mg/mL) | Insoluble (<1 mg/mL) |
| Aromatic Hydrocarbon | Toluene | 2.38 | Miscible (>100 mg/mL) | Insoluble (<1 mg/mL) |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | Miscible (>100 mg/mL) | Slightly Soluble (~5 mg/mL) |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | Miscible (>100 mg/mL) | Insoluble (<1 mg/mL) |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | Miscible (>100 mg/mL) | Insoluble (<1 mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.70 | High (>50 mg/mL) | Highly Soluble (>100 mg/mL) |
| Polar Protic | Methanol (MeOH) | 32.70 | Miscible (>100 mg/mL) | Highly Soluble (>100 mg/mL) |
| Aqueous | Water (pH 7.4) | 80.10 | Moderate (~30 mg/mL) | Highly Soluble (>100 mg/mL) |
Application Insight: The stark contrast in hexane and EtOAc solubility between the free base and the HCl salt is the fundamental mechanism utilized in acid-base Liquid-Liquid Extraction (LLE). To purify the compound, one can extract the free base into EtOAc, wash with aqueous base, and subsequently precipitate the pure HCl salt by introducing anhydrous HCl gas[7].
Self-Validating Experimental Protocol: Equilibrium Solubility Determination
To generate precise, lab-specific quantitative data, researchers must employ the isothermal shake-flask method[8]. The protocol below is designed as a self-validating system : it incorporates specific steps to prevent kinetic artifacts and ensure analytical accuracy.
Step-by-Step Methodology
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Saturation (The Thermodynamic Baseline):
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Add an excess of 2-(2-Methoxyethyl)piperidine (e.g., 200 mg) to a 5 mL glass vial.
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Add 1.0 mL of the target organic solvent.
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Causality: An excess of solute guarantees that the chemical potential of the solid/liquid phase equals that of the dissolved solute, establishing true thermodynamic equilibrium[5].
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Isothermal Equilibration:
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Seal the vial and place it in an orbital shaker set to exactly 25.0°C ± 0.1°C.
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Agitate at 300 RPM for 24 to 48 hours.
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Causality: Temperature fluctuations drastically alter solubility parameters. Strict isothermal conditions prevent supersaturation artifacts.
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Phase Separation (Critical Step):
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Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25°C.
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Causality: Gravity settling is insufficient. Micro-emulsions or colloidal suspensions of the free base will artificially inflate the UV/MS absorbance readings, leading to false-positive solubility spikes.
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Aliquot Extraction & Dilution:
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Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (crucial for volatile solvents like DCM).
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Dilute the aliquot into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the detector.
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HPLC-UV/MS Quantification:
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Quantify the concentration against a 5-point standard curve (R² > 0.995).
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Self-Validation: Spike a known concentration of the compound into a blank solvent matrix to calculate recovery percentage. A recovery of 98-102% validates the absence of matrix suppression in the MS detector.
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Caption: Workflow for isothermal shake-flask solubility determination and quantification.
References
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2-(2-methoxyethyl)piperidine | CAS# 858523-63-4 - Hit2Lead - 2
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2-(2-Methoxyethyl)piperidine hydrochloride AldrichCPR - Sigma-Aldrich - 3
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2-(2-Methoxyethyl)Piperidine Hydrochloride | CID 46735742 - PubChem - 7
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PIPERIDINE - Ataman Kimya - Link
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Piperidine - Wikipedia - 1
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HSP Basics | Practical Solubility Science - Prof Steven Abbott - 4
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Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine - Benchchem - 5
-
Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents - ResearchGate - 6
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Solubility Data of the Bioactive Compound Piperine - MDPI - 8
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. You are being redirected... [hit2lead.com]
- 3. 2-(2-Methoxyethyl)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Methoxyethyl)Piperidine Hydrochloride | C8H18ClNO | CID 46735742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters [mdpi.com]
